N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-7-5-13(6-8-16)9-10-18-17(23)14-3-2-4-15(11-14)22-12-19-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVFIOWQBFYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325682 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
796126-95-9 | |
| Record name | N-[2-(4-methoxyphenyl)ethyl]-3-(tetrazol-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-aminobenzamide to form the intermediate amide. Finally, the tetrazole ring is introduced via a cyclization reaction using sodium azide and triethyl orthoformate under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Scientific Research Applications
Antihypertensive Activity
Research indicates that tetrazole derivatives, including N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide, exhibit significant antihypertensive properties. The tetrazole ring is known to mimic the action of angiotensin II, suggesting potential use as an angiotensin receptor blocker (ARB).
Case Study :
A study conducted on various tetrazole derivatives showed that compounds with similar structures effectively reduced blood pressure in hypertensive animal models. The mechanism involved the inhibition of angiotensin II receptor binding, leading to vasodilation and decreased vascular resistance .
Neuropharmacological Effects
This compound has been evaluated for its potential neuroprotective effects. Preliminary findings suggest that it may enhance cognitive functions and provide neuroprotection against excitotoxicity.
Case Study :
In vitro studies demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity, which is a common pathway in neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate neurotransmitter levels further supports its potential in treating cognitive disorders.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 18 | Cell cycle arrest at G2/M phase |
These findings suggest a promising role for this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylate-containing ligands. This binding can modulate the activity of these targets, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs, emphasizing structural variations, synthetic routes, and pharmacological relevance.
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the tetrazole ring with a hydroxyl group at the benzamide’s 2-position.
- Synthesis : Prepared via room-temperature condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield) .
- Properties : Melting point = 96°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).
- Key Difference : The absence of a tetrazole reduces polarity and may diminish interactions with zinc-dependent enzymes (e.g., angiotensin receptors).
N-(2-{[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Structure : Incorporates a pyrimidinyl-piperidine substituent on the ethylamine chain.
- Molecular Data : C₂₀H₂₅N₉O (Avg. mass = 407.482 Da) .
4-(1H-Imidazol-1-yl)-N-(2-(3-(4-methylbenzyl)ureido)ethyl)benzamide (3e)
- Structure : Substitutes tetrazole with an imidazole ring and adds a 4-methylbenzyl-urea side chain.
- Pharmacological Relevance : Imidazole derivatives often target histamine or cytochrome P450 receptors, suggesting divergent therapeutic applications compared to tetrazole-based analogs .
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
- Structure : Features a pyrazole ring on the ethylamine chain.
- Safety Data : Classified under UN GHS guidelines with specific handling precautions (e.g., hazard statements H315–H319) .
- Key Difference : Pyrazole’s electron-withdrawing nature may modulate solubility and toxicity profiles relative to the 4-methoxyphenyl group .
Data Table: Structural and Functional Comparison
Research Implications
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in this compound likely improves metabolic stability over carboxylic acid analogs, a trait shared with sartan-class antihypertensives (e.g., losartan) .
- Substituent Effects : The 4-methoxyphenyl group enhances lipophilicity compared to pyridine or pyrazole derivatives, influencing membrane permeability .
- Synthetic Feasibility : Lower yields in Rip-B synthesis (34%) suggest that tetrazole introduction may require optimized conditions to avoid side reactions.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 247.258 g/mol. Its structure includes a benzamide moiety linked to a tetrazole ring, which is known for conferring diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been reported to possess antibacterial and antifungal activities. The presence of bulky hydrophobic groups in these compounds often enhances their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, Bacillus subtilis |
| Similar Tetrazole Derivatives | Antifungal | Candida albicans, Aspergillus niger |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Compounds with benzamide and tetrazole functionalities have been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Analgesic Properties
There is emerging evidence that similar benzamide derivatives exhibit analgesic effects. The mechanism may involve modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of cyclooxygenase enzymes .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various tetrazole derivatives demonstrated that this compound showed a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations as low as 25 µg/mL .
- Animal Models : In vivo studies on similar compounds indicated that they could effectively reduce inflammation and pain in animal models, suggesting potential therapeutic applications .
- Mechanistic Insights : Research has pointed towards the interaction of tetrazole-containing compounds with specific enzymes involved in inflammatory pathways, providing insights into their mode of action .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or alkaline conditions, yielding 4-methoxyphenethylamine and 3-(1H-tetrazol-1-yl)benzoic acid as primary products.
Key Conditions
| Reaction Type | Conditions | Reagents/Catalysts | Products |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (100–110°C) | HCl (excess) | 3-(1H-tetrazol-1-yl)benzoic acid + 4-methoxyphenethylamine |
| Alkaline Hydrolysis | 1M NaOH, 80°C | NaOH | Sodium salt of 3-(1H-tetrazol-1-yl)benzoate + 4-methoxyphenethylamine |
The tetrazole ring remains stable under these conditions due to its aromatic character.
Nucleophilic Substitution at Tetrazole
The tetrazole moiety (1H-tetrazol-1-yl) participates in nucleophilic substitutions at the N1 position. This reactivity is exploited to generate derivatives for medicinal chemistry applications.
Example Reaction
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide | Methyl iodide | DMF, K₂CO₃, 60°C | N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide |
The reaction proceeds via deprotonation of the tetrazole N2-H, followed by alkylation at N1 .
Cycloaddition Reactions
The tetrazole ring engages in 1,3-dipolar cycloaddition with alkynes or nitriles, forming fused heterocyclic systems. This reaction is pivotal in click chemistry applications.
Representative Cycloaddition
| Dipolarophile | Conditions | Product |
|---|---|---|
| Phenylacetylene | Cu(I) catalyst, 25°C | Triazolo[5,1-a]isoquinoline derivative |
The reaction retains the benzamide and methoxyphenyl groups, enabling modular synthesis of bioactive compounds.
Oxidation
The methoxy group is resistant to mild oxidation but undergoes demethylation under strong oxidizing agents (e.g., BBr₃) to yield a phenolic derivative:
Product : N-[2-(4-hydroxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide.
Reduction
The amide carbonyl can be reduced to a methylene group using LiAlH₄:
Product : N-[2-(4-methoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzylamine .
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
| pH Range | Stability | Degradation Pathway |
|---|---|---|
| 1–3 (acidic) | Moderate | Amide hydrolysis dominates |
| 7.4 (neutral) | High | No significant degradation |
| 9–12 (basic) | Low | Tetrazole ring decomposition |
This profile informs its pharmacokinetic behavior in drug development .
Q & A
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
